molecular formula C5H3FN4 B074353 6-Fluoropurine CAS No. 1480-89-3

6-Fluoropurine

Cat. No. B074353
CAS RN: 1480-89-3
M. Wt: 138.1 g/mol
InChI Key: LGQVOKWMIRXXDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoropurine derivatives can be efficiently performed using microwave irradiation, a method that significantly reduces reaction times from tens of hours to mere minutes. This process involves KF catalysis by triethylamine in [Bmim]BF4 ionic liquid solvent, leading to high yields and simplified work-up procedures. The structure of the synthesized products is confirmed by 1HNMR and 13CNMR techniques (Yao Peng, 2010).

Molecular Structure Analysis

Although specific detailed analyses of 6-Fluoropurine's molecular structure are not provided in the selected papers, the general structural analysis involves techniques like NMR spectroscopy. These methods are crucial for confirming the substitution patterns and molecular configurations of synthesized 6-Fluoropurine derivatives, as seen in the synthesis section.

Chemical Reactions and Properties

6-Fluoropurine undergoes S(N)Ar displacements with various nucleosides, showing reactivity order depending on the nucleophile used. The reaction kinetics and mechanisms have been studied, showing significant variation in reactivity with different substituents. The fluoro group in 6-Fluoropurine facilitates nucleophilic substitution reactions, which are pivotal in synthesizing various nucleoside analogs (Jiangqiong Liu & M. Robins, 2007).

Physical Properties Analysis

The physical properties of 6-Fluoropurine derivatives, such as solubility and crystallinity, can be inferred from their synthesis and molecular structure. For example, the ionic liquid solvent system used in its synthesis suggests that 6-Fluoropurine derivatives might have good solubility in polar solvents, which is beneficial for various chemical transformations and pharmaceutical applications.

Chemical Properties Analysis

6-Fluoropurine shows a range of chemical behaviors, especially in reactions involving nucleophilic substitution. Its fluorine atom makes it a reactive center for various nucleophiles, leading to the production of numerous derivatives with potential biological activities. The studies on S(N)Ar displacements and Suzuki cross-coupling reactions highlight the chemical versatility of 6-Fluoropurine in organic synthesis (Jiangqiong Liu & M. Robins, 2005).

Scientific Research Applications

  • Chemical Reactions and Kinetics : Liu and Robins (2007) studied the nucleophilic aromatic substitution (SNAr) reactions with 6-fluoropurine. They measured pseudo-first-order kinetics with 6-halopurine compounds and determined comparative reactivities against a 6-(alkylsulfonyl)purine nucleoside, contributing to our understanding of the chemical behavior of fluoropurines (Liu & Robins, 2007).

  • C-C Cross-Coupling Reactions : In a 2005 study, Liu and Robins also explored the utility of 6-fluoropurine in Suzuki cross-coupling reactions, demonstrating that 6-fluoropurine derivatives can undergo nickel- or palladium-mediated C-C cross-coupling with arylboronic acids to yield 6-arylpurine products (Liu & Robins, 2005).

  • Radiolabeling for Medical Applications : Irie, Fukushi, and Ido (1982) described the introduction of fluorine-18 into the 6-position of purines. This work is significant for the development of radiolabeled compounds for medical imaging and diagnostics (Irie, Fukushi, & Ido, 1982).

  • Microwave-Assisted Synthesis : Peng (2010) demonstrated a microwave-assisted synthesis method for 6-fluoropurine derivatives, which significantly reduced the reaction time and improved yields. This method represents an advancement in the synthesis of fluoropurine derivatives (Peng, 2010).

  • Synthesis of Prodrugs : Kim, Kim, and Chae (1994) prepared 6-fluoropurine acyclonucleosides as potential prodrugs of acyclovir and ganciclovir. They found these compounds to be more efficiently metabolized to the active drugs by adenosine deaminase compared to their 6-aminopurine counterparts (Kim, Kim, & Chae, 1994).

  • Facilitating Chemical Reactions : Whitfield et al. (2003) explored the use of trifluoroacetic acid in trifluoroethanol to facilitate SNAr displacement reactions involving fluoropurines. This study contributed to the understanding of how certain solvents and acids can influence the efficiency of chemical reactions involving fluoropurines (Whitfield et al., 2003).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 6-Fluoropurine . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Fluorinated purines, including 6-Fluoropurine, have evolved substantially in their chemistry over the past 60 years . They have major applications in biomedical research, and their uses as synthetic intermediates are being explored . The development of structure–function relationships between material properties and biological performance is a promising area of future research .

properties

IUPAC Name

6-fluoro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQVOKWMIRXXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163865
Record name 6-Fluoropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoropurine

CAS RN

1480-89-3
Record name 6-Fluoropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
AG Beaman, RK Robins - Journal of Medicinal Chemistry, 1962 - ACS Publications
… This substance failed to cyclize to 6fluoropurine by standard … in the synthesis of 6-fluoropurine, and it is noteworthy that the … Bendich6 has predicted that 6-fluoropurine would be unstable …
Number of citations: 12 pubs.acs.org
V Gurvich, HY Kim, RP Hodge, CM Harris… - Nucleosides & …, 1999 - Taylor & Francis
… conducted at higher temperatures" and in the attempted synthesis of 2-fluoropurine derivatives by this route;14 however we have detected it in preparations of the 6-fluoropurine 2'-…
Number of citations: 12 www.tandfonline.com
DK Kim, K Chang, GJ Im, HT Kim, N Lee… - Journal of medicinal …, 1999 - ACS Publications
… In a previous communication, we prepared a 6-fluoropurine acyclonucleoside, 2-amino-9-(1,3-dihydroxy-2-propoxymethyl)-6-fluoropurine (2), as a potential prodrug of ganciclovir and …
Number of citations: 15 pubs.acs.org
J Kiburis, JH Lister - Journal of the Chemical Society D: Chemical …, 1969 - pubs.rsc.org
ALTHOUGH various fluoropurinesl and the related nucleoside2 derivatix-es have been prepared as potential antitumour agents, previous attempts to synthesise either 6-fluoropurine (I; …
Number of citations: 6 pubs.rsc.org
DK Kim, HK Kim, YB Chae - Bioorganic & Medicinal Chemistry Letters, 1994 - Elsevier
6-Fluoropurine acyclonucleosides 6 and 7 have been prepared as potential prodrugs of acyclovir and ganciclovir. It has been found that compounds 6 and 7 are 11.6 and 7.6 times …
Number of citations: 27 www.sciencedirect.com
H Yu Lin, L Xiang, L Ming - Journal of the Mexican Chemical Society, 2010 - scielo.org.mx
… Our target compounds 2-amino-6-fluoropurine 9, 2-fluoro6-fluoropurine 10 and 2-hydroxyl-6-fluoropurine 11 were prepared through chlorine-exchange fluorinations between 1 or 3 or 4 …
Number of citations: 21 www.scielo.org.mx
JA Montgomery, K Hewson - The Journal of Organic Chemistry, 1969 - ACS Publications
… prepared from 6-chloro-9(2,3,5-tri-0-acetyl-j8-D-ribofuranosyl)-2-trifluoromethylpurine (7)19 via the azidopurine 8—was nitrosated more readily giving a 30% yield of the 6-fluoropurine …
Number of citations: 13 pubs.acs.org
JA Secrist III, LL Bennett Jr, PW Allan… - Journal of medicinal …, 1986 - ACS Publications
The synthesis and characterization of 8-amino-6-fluoro-9-dD-ribofuranosyl-9/f-purine (3a) are presented. This compound is a substrate for adenosine deaminase and adenosine kinase. …
Number of citations: 16 pubs.acs.org
DK Kim, J Im G, HT Kim, YB Cho - Antiviral Research, 1996 - infona.pl
… In this study, a series of 2-amino-9-(1,3-dihydroxy-2-propoxymethyl)-6-fluoropurine mono- and … This study indicates that 2-amino-9-(1,3-dihydroxy-2-propoxymethyl)-6-fluoropurine …
Number of citations: 0 www.infona.pl
R Duschinsky, E Pleven… - Journal of the American …, 1957 - ACS Publications
… Although Bendich, Giner-Sorollaand Fox were unable to prepare 6-fluoropurine from adenine by theSchiemann reaction,3 Weisbach successfully prepared 2-fluoropyrimidine from 2-…
Number of citations: 822 pubs.acs.org

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